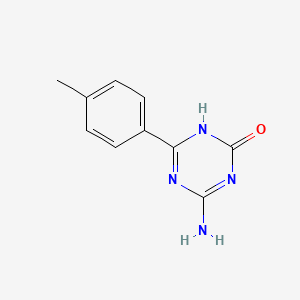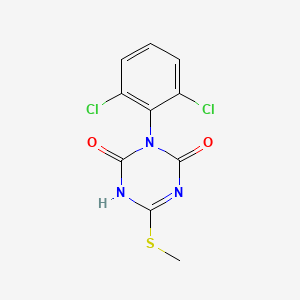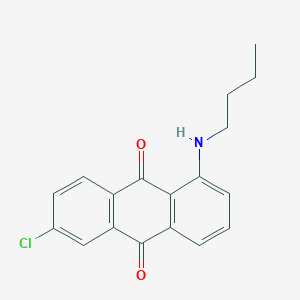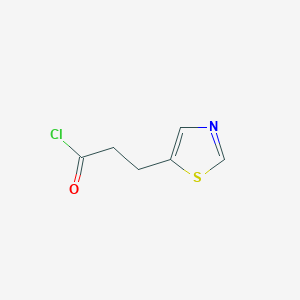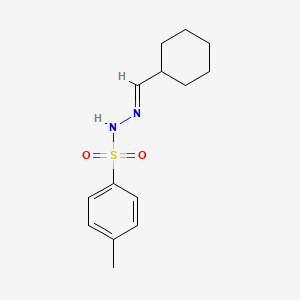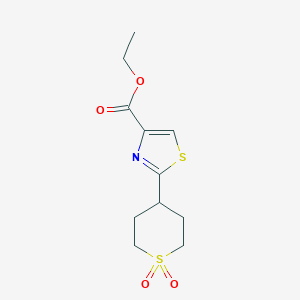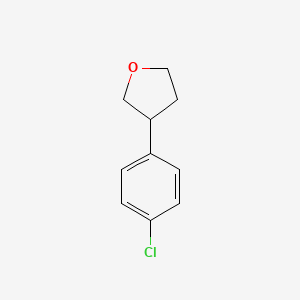
(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes two pyridine rings connected by a methanamine group, and is often used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride typically involves the reaction of pyridine derivatives with methanamine under controlled conditions. One common method involves the use of a catalyst-free synthesis approach, which utilizes hetaryl ureas and alcohols to produce the desired compound . This environmentally friendly technique is suitable for high-yield synthesis and involves the formation of hetaryl isocyanates as intermediates.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are used under controlled conditions to achieve substitution.
Major Products Formed
Aplicaciones Científicas De Investigación
(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research explores its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-1-(pyridin-2-yl)methanamine: A related compound with similar structural features but different functional groups.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine core and exhibit diverse biological activities.
Uniqueness
(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride is unique due to its dual pyridine structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H12ClN3 |
|---|---|
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c12-7-9-3-2-6-14-11(9)10-4-1-5-13-8-10;/h1-6,8H,7,12H2;1H |
Clave InChI |
PHEFEEADMXDYPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C=CC=N2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


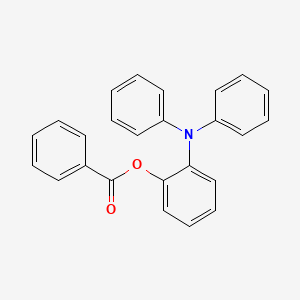
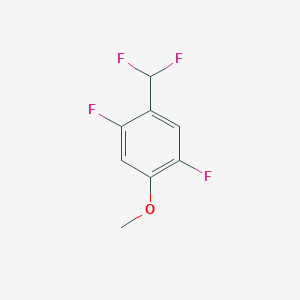
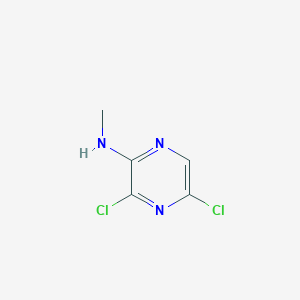
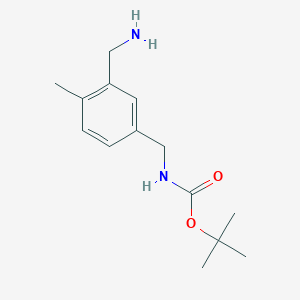
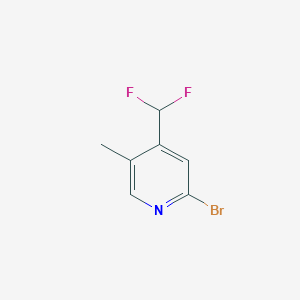
![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
